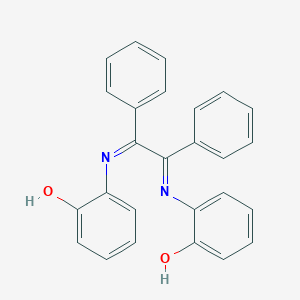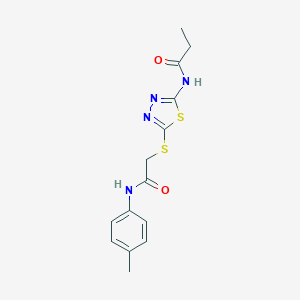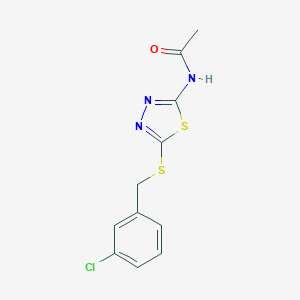![molecular formula C14H12N2O2 B490579 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol](/img/structure/B490579.png)
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol has several scientific research applications:
Biology: The compound has been studied for its antimicrobial and antidiabetic activities.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Dimethylamino)benzylidene)amino)phenol
- 4-((3-Nitrobenzylidene)amino)phenol
- 4-((Thiophen-2-ylmethylene)amino)phenol
Uniqueness
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol is unique due to its combination of hydroxyl and imine functional groups, which contribute to its diverse chemical reactivity and biological activities. Its broad-spectrum antimicrobial and antidiabetic properties make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)iminoethylideneamino]phenol |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-1-11(2-6-13)15-9-10-16-12-3-7-14(18)8-4-12/h1-10,17-18H |
InChI Key |
ARIIAXPLJDKFOI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC=NC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1N=CC=NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline](/img/structure/B490581.png)
![3,5-Dimethyl-4-[(2-methyl-1-naphthyl)diazenyl]phenol](/img/structure/B490602.png)
![2-[(4-Fluorophenyl)diazenyl]-1-naphthol](/img/structure/B490604.png)
![1-Naphthalenol, 2-[(4-chlorophenyl)azo]-](/img/structure/B490605.png)
![2-{[(5-Tert-butyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B490609.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B490615.png)
![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B490617.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide](/img/structure/B490620.png)
![N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B490700.png)

![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B490745.png)
![4-methoxy-N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B490746.png)

